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Compound of Interest

Compound Name: Methyl Ganoderate H

Cat. No.: B15570201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
Ganoderate H, a complex triterpenoid isolated from Ganoderma species. Due to the limited

availability of a complete public spectroscopic dataset specifically for Methyl Ganoderate H,

this document presents its known chemical information, alongside representative spectroscopic

data from structurally similar compounds. Detailed experimental protocols for the spectroscopic

analysis of ganoderic acids and a generalized workflow for natural product spectroscopic

analysis are also included to facilitate further research and drug development.

Compound Profile: Methyl Ganoderate H
Methyl Ganoderate H is a highly oxidized lanostane-type triterpenoid. Its systematic name is

methyl 3β-hydroxy-12β-acetoxy-7,11,15,23-tetraoxo-5α-lanost-8-en-26-oate[1].

Property Value

Systematic Name
methyl 3β-hydroxy-12β-acetoxy-7,11,15,23-

tetraoxo-5α-lanost-8-en-26-oate

Source Ganoderma lucidum (gills)[1]

Compound Type Lanostane Triterpenoid
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Spectroscopic Data
A complete, publicly available set of empirical spectroscopic data for Methyl Ganoderate H is

not readily available. Therefore, this section provides expected spectral characteristics based

on its structure and representative data from a closely related compound, Ganoderol A, for

NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise ¹H and ¹³C NMR data for Methyl Ganoderate H are not available in the reviewed

literature. However, the data for Ganoderol A, a related lanostane triterpenoid, is presented

below for comparative purposes. The spectra for Methyl Ganoderate H would be expected to

show signals corresponding to its unique structural features, including a methyl ester, an

acetoxy group, and multiple ketone functionalities.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts of Ganoderol A[2]
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Position ¹³C NMR (δc) ¹H NMR (δH, mult., J in Hz)

1 35.5 1.85, m; 1.05, m

2 28.1 1.95, m; 1.70, m

3 78.9 3.23, dd, J = 11.5, 4.5

4 38.9 -

5 50.5 0.95, d, J = 6.0

6 19.1 1.65, m; 1.45, m

7 27.9 2.10, m; 2.00, m

8 145.8 -

9 145.8 5.35, t, J = 7.0

10 37.1 -

11 21.3 1.80, m; 1.50, m

12 28.1 1.60, m; 1.50, m

13 44.5 -

14 50.1 -

15 30.8 1.75, m; 1.25, m

16 28.1 1.90, m; 1.60, m

17 50.5 1.55, m

18 16.3 0.70, s

19 18.2 0.93, s

20 36.1 2.25, m

21 18.7 1.03, d, J = 7.0

22 34.9 1.50, m; 1.20, m

23 24.9 1.60, m; 1.40, m
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24 125.1 5.10, t, J = 7.0

25 131.5 -

26 69.1 4.05, s

27 25.7 1.68, s

28 28.1 0.80, s

29 16.3 0.88, s

30 24.5 1.18, s

Note: This data is for Ganoderol A and serves as a representative example.

Infrared (IR) Spectroscopy
An IR spectrum of Methyl Ganoderate H would be expected to exhibit characteristic

absorption bands corresponding to its functional groups.

Table 2: Expected Infrared Absorption Bands for Methyl Ganoderate H

Wavenumber (cm⁻¹) Functional Group

~3400 O-H (hydroxyl)

~2960, ~2870 C-H (alkane)

~1735 C=O (ester and acetoxy carbonyl)

~1715, ~1685 C=O (ketone carbonyls)

~1650 C=C (alkene)

~1240 C-O (ester and acetoxy)

Mass Spectrometry (MS)
The mass spectrum of Methyl Ganoderate H would show the molecular ion peak and

characteristic fragmentation patterns.
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Table 3: Expected Mass Spectrometry Data for Methyl Ganoderate H

m/z Interpretation

[M]+ Molecular Ion Peak

[M - H₂O]+ Loss of a water molecule

[M - CH₃COOH]+ Loss of acetic acid from the acetoxy group

[M - COOCH₃]+ Loss of the methyl ester group

Experimental Protocols
The following are detailed methodologies for the key experiments used in the spectroscopic

analysis of ganoderic acids.

Sample Preparation and Extraction
Grinding and Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum (10

kg) are chipped and extracted with 95% ethanol (20 L) at 80°C three times.

Filtration and Concentration: After filtration, the ethanol is removed under reduced pressure

to yield a crude extract.

Chromatographic Separation: The resulting extract is subjected to silica gel column

chromatography and eluted with a chloroform/acetone gradient system. This is followed by

reversed-phase C-18 column chromatography with a water/methanol gradient.

Final Purification: The final purification of ganoderic acids is achieved through High-

Performance Liquid Chromatography (HPLC) separation and re-crystallization[3].

NMR Spectroscopy
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A reference standard such as

tetramethylsilane (TMS) is added.
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Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 300

MHz or higher).

¹H NMR: A standard 90-degree pulse sequence is used. Key parameters include spectral

width, acquisition time, and relaxation delay.

¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed

to differentiate between CH, CH₂, and CH₃ groups.

2D NMR: For complete structural elucidation, 2D NMR experiments such as COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and

proton-carbon correlations[4].

IR Spectroscopy
Sample Preparation: A small amount of the dried sample is finely ground with potassium

bromide (KBr) and pressed into a thin pellet. Alternatively, a solution can be prepared and

analyzed in a solution cell.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first

recorded and subtracted from the sample spectrum. The spectrum is typically scanned over

the range of 4000-400 cm⁻¹.

Mass Spectrometry (LC-MS/MS)
Chromatographic Separation (UPLC): An ACQUITY UPLC BEH C18 column is used with a

gradient elution of 0.1% (v/v) formic acid in water and acetonitrile.

Mass Spectrometry (MS): An ion-trap mass spectrometer equipped with an atmospheric

pressure chemical ionization (APCI) or electrospray ionization (ESI) source is used.

MS Conditions: Typical APCI conditions include an APCI temperature of 450°C, nebulizing

gas flow rate of 60 psi, capillary voltage of 3500 V, and capillary temperature of 325°C. Full

scan spectra are obtained from m/z 100 to 1000 Da in positive ion mode.
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MS/MS Analysis: For targeted analysis, Multiple Reaction Monitoring (MRM) mode is used.

The precursor ion is selected and fragmented, and specific product ions are monitored for

quantification.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like Methyl Ganoderate H.
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Caption: General workflow for the isolation and spectroscopic analysis of a natural product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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